Lower Calculated Lipophilicity (XLogP3) versus Common 4-Methoxyphenyl Analog
The target compound exhibits lower predicted lipophilicity (XLogP3 = 1.7) compared to its 4-methoxyphenyl analog (XLogP3 = 2.1) [1][2]. This difference may favor the target compound in central nervous system (CNS) drug design programs where lower logP is associated with reduced non-specific tissue binding.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine (Analog), XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | Computed property using XLogP3 algorithm in PubChem |
Why This Matters
For CNS or intracellular targets, a lower logP can improve aqueous solubility and reduce off-target binding, making this compound a more promising starting point than its methoxy analog for these specific programs.
- [1] PubChem Compound Summary for CID 49712388, '1-(2-chlorophenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine'. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 49712386, '1-(4-methoxyphenyl)-4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazine' (analog). National Center for Biotechnology Information, 2025. View Source
